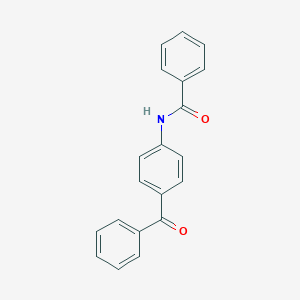

N-(4-benzoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anazoleno sodico, also known as Anazolene sodium, is a synthetic organic compound with the molecular formula C26H16N3Na3O10S3 and a molecular weight of 695.571 g/mol . It is commonly used as a dye and is known for its vibrant blue color. The compound is also referred to by various names, including Acid Blue 92 and Coomassie Blue .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Anazoleno-Natrium wird durch eine Reihe von Diazotierungs- und Kupplungsreaktionen synthetisiert. Der Prozess umfasst typischerweise die folgenden Schritte:

Diazotierung: Ein aromatisches Amin wird mit salpetriger Säure behandelt, um ein Diazoniumsalz zu bilden.

Kupplungsreaktion: Das Diazoniumsalz wird dann mit einem Naphthalinderivat gekoppelt, um die Azofarbstoffverbindung zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Synthese von Anazoleno-Natrium in großtechnischen Reaktoren unter kontrollierten Bedingungen durchgeführt. Das Reaktionsgemisch wird auf eine bestimmte Temperatur und einen bestimmten pH-Wert eingestellt, um eine optimale Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann durch Kristallisation und Filtrationsprozesse gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anazoleno-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene sulfonierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen führen.

Substitution: Die aromatischen Ringe in Anazoleno-Natrium können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Wasserstoffgas verwendet.

Substitution: Elektrophile Substitutionsreaktionen beinhalten oft Reagenzien wie Schwefelsäure und Salpetersäure.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene sulfonierte und aminierte Derivate von Anazoleno-Natrium .

Wissenschaftliche Forschungsanwendungen

Anazoleno-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Farbstoff in der Chromatographie und Spektroskopie zur Trennung und Identifizierung von Verbindungen verwendet.

Biologie: Wird in Färbetechniken zur Visualisierung von Proteinen und Nukleinsäuren in der Gelelektrophorese eingesetzt.

Medizin: Wird auf sein Potenzial für die diagnostische Bildgebung und als Therapeutikum untersucht.

Industrie: Wird in der Textilindustrie zum Färben von Stoffen und in der Produktion von farbigen Tinten verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Anazoleno-Natrium beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen bindet die Verbindung an Proteine und Nukleinsäuren, wodurch diese unter bestimmten Bedingungen sichtbar gemacht werden können. Die Bindung erfolgt durch elektrostatische Wechselwirkungen und Wasserstoffbrückenbindungen, die den Farbstoff-Protein- oder Farbstoff-Nukleinsäure-Komplex stabilisieren .

Ähnliche Verbindungen:

Coomassie Blue: Ein weiterer Farbstoff, der zum Anfärben von Proteinen verwendet wird und ähnliche Eigenschaften besitzt.

Acid Blue 92: Eine eng verwandte Verbindung mit vergleichbaren Anwendungen beim Färben und Anfärben.

Einzigartigkeit: Anazoleno-Natrium ist aufgrund seiner hohen Affinität zu Proteinen und Nukleinsäuren einzigartig, was es zu einer hervorragenden Wahl für Anwendungen in der Gelelektrophorese und anderen Färbetechniken macht. Seine leuchtend blaue Farbe und Stabilität unter verschiedenen Bedingungen verbessern seine Nützlichkeit in der wissenschaftlichen Forschung .

Wirkmechanismus

The mechanism of action of Anazoleno sodico involves its interaction with specific molecular targets. In biological systems, the compound binds to proteins and nucleic acids, allowing for their visualization under specific conditions. The binding occurs through electrostatic interactions and hydrogen bonding, which stabilize the dye-protein or dye-nucleic acid complex .

Vergleich Mit ähnlichen Verbindungen

Coomassie Blue: Another dye used for protein staining with similar properties.

Acid Blue 92: A closely related compound with comparable applications in dyeing and staining.

Uniqueness: Anazoleno sodico is unique due to its high affinity for proteins and nucleic acids, making it an excellent choice for applications in gel electrophoresis and other staining techniques. Its vibrant blue color and stability under various conditions further enhance its utility in scientific research .

Eigenschaften

CAS-Nummer |

19617-84-6 |

|---|---|

Molekularformel |

C20H15NO2 |

Molekulargewicht |

301.3 g/mol |

IUPAC-Name |

N-(4-benzoylphenyl)benzamide |

InChI |

InChI=1S/C20H15NO2/c22-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-20(23)17-9-5-2-6-10-17/h1-14H,(H,21,23) |

InChI-Schlüssel |

WRYFTNYOWKAAGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

19617-84-6 |

Löslichkeit |

0.6 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.